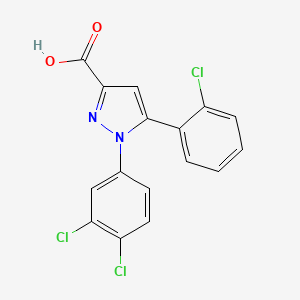![molecular formula C13H13BrN2O2 B2751201 3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide CAS No. 1904132-66-6](/img/structure/B2751201.png)
3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide is a compound that features a benzamide core substituted with a bromine atom at the 3-position and an isoxazole ring attached via a propyl linker Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between nitrile oxides and alkynes or alkenes.
Attachment of the Propyl Linker: The isoxazole ring is then connected to a propyl chain through a nucleophilic substitution reaction.
Bromination of Benzamide: The benzamide core is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Coupling Reaction: Finally, the isoxazole-propyl moiety is coupled to the brominated benzamide through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition and bromination steps, as well as automated purification systems to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under strong oxidative conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: 3-hydro-N-(3-(isoxazol-4-yl)propyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can inhibit certain enzymes and disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(isoxazol-3-yl)benzamide
- 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide
- 3-bromo-N-(3-(isoxazol-5-yl)propyl)benzamide
Uniqueness
3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide is unique due to the specific positioning of the isoxazole ring and the bromine atom, which can significantly influence its chemical reactivity and biological activity. The propyl linker also provides flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.
Properties
IUPAC Name |
3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c14-12-5-1-4-11(7-12)13(17)15-6-2-3-10-8-16-18-9-10/h1,4-5,7-9H,2-3,6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYWZRHUTNYLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCCC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[2-(1-methyl-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2751121.png)

![1-[4-(pyrrolidine-1-carbonyl)benzenesulfonyl]pyrrolidine](/img/structure/B2751127.png)


![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one](/img/structure/B2751131.png)

![N-(2-METHOXYPHENYL)-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2751135.png)
![2-bromo-5-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2751136.png)
![4-({[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-fluorobenzamide](/img/structure/B2751138.png)


![1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2751141.png)
